N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide is a complex organic compound that features a cyclohexene ring substituted with a carboxamide group and a hydroxyethyl group The presence of the dimethylamino group on the phenyl ring adds to its chemical versatility
Mechanism of Action
Mode of Action
The presence of a dimethylamino group and a hydroxyethyl group attached to a phenyl ring suggests potential interactions with various biological targets .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known compounds, it may influence a variety of biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the carboxamide group. The hydroxyethyl group is then added through a nucleophilic substitution reaction. The dimethylamino group is introduced via a substitution reaction on the phenyl ring. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is optimized to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohexane-1-carboxamide
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxylate
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxylamide
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group on the phenyl ring, along with the hydroxyethyl and carboxamide groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)15-10-8-13(9-11-15)16(20)12-18-17(21)14-6-4-3-5-7-14/h3-4,8-11,14,16,20H,5-7,12H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPYFVULQCPVBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCC=CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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